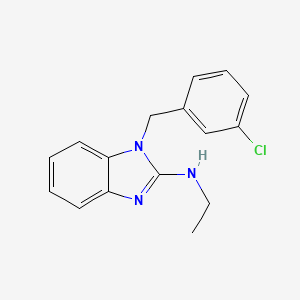

1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Description

1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a benzimidazole derivative characterized by a 3-chlorobenzyl group attached to the nitrogen atom of the benzimidazole core and an ethyl substituent on the exocyclic amine (N-ethyl). Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds where benzimidazole precursors react with chlorinated benzyl halides and alkylamines . The 3-chlorobenzyl moiety enhances lipophilicity and may influence receptor binding affinity, while the N-ethyl group modulates basicity and metabolic stability .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-ethylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c1-2-18-16-19-14-8-3-4-9-15(14)20(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTRBIFPSAPEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194739 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866137-43-1 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boric Acid-Mediated Cyclization

A method adapted from involves refluxing o-phenylenediamine (1.0 equiv) with 3-chlorobenzaldehyde (1.1 equiv) in the presence of boric acid (0.5 equiv) in aqueous medium. The reaction proceeds via Schiff base formation, followed by cyclization under acidic conditions. Key steps include:

Hydrochloric Acid/Lactic Acid System

An alternative approach from employs lactic acid and concentrated HCl to facilitate cyclization. Here, o-phenylenediamine reacts with 3-chlorobenzaldehyde in a 1:1.2 molar ratio under reflux in HCl (4 N, 25 mL) for 16 hours. The method emphasizes:

- Temperature control : Prolonged heating at 100°C ensures complete cyclization.

- Workup : Neutralization with NaOH, followed by extraction with ethyl acetate.

Advantage : Higher functional group tolerance for subsequent modifications.

One-Pot Tandem Synthesis

Recent advancements suggest tandem reactions to streamline synthesis. A hypothetical route integrating and involves:

- Condensing o-phenylenediamine with 3-chlorobenzaldehyde in dimethyl carbonate (DMSO, K₂CO₃, 140°C).

- Direct alkylation of the 2-amino group with ethyl bromide in situ.

Advantages :

Challenges :

- Optimizing reaction time and temperature to prevent decomposition.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

- Regioselectivity : Competing alkylation at N1 vs. N3 positions necessitates protecting group strategies. For example, temporary protection of the benzimidazole nitrogen with a tert-butoxycarbonyl (Boc) group could improve selectivity.

- Purification : Silica gel chromatography remains indispensable for isolating high-purity products, though recrystallization (ethanol/water) offers a cost-effective alternative for large-scale synthesis.

- Side Reactions : Over-alkylation is minimized by using ethyl iodide in stoichiometric amounts and short reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the 3-chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Potassium carbonate, dimethylformamide as solvent.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties. It may also be studied for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structure-activity relationship (SAR) is of interest in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s benzimidazole core is known to bind to various biological targets, potentially inhibiting their function or modulating their activity. The presence of the 3-chlorobenzyl and N-ethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- N-Alkylation : The N-ethyl group in the target compound and reduces basicity compared to primary amines (e.g., ), which may decrease off-target interactions with cationic binding pockets .

Compounds with Shared 3-Chlorobenzyl Motety but Varied Cores

Table 2: Diversified Core Structures with 3-Chlorobenzyl Groups

Key Observations :

- Core Flexibility: The pyrroloquinoline derivative demonstrates how expanding the aromatic system can shift activity toward anticancer targets, whereas the benzimidazole core in the target compound is more suited for neurological targets.

- Functional Groups : The amide group in introduces hydrogen-bonding capacity, contrasting with the amine in the target compound, which may favor different binding modes.

Biological Activity

1-(3-Chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole class, characterized by a unique structure that includes a benzimidazole core, a 3-chlorobenzyl substituent, and an N-ethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.

- Molecular Formula : C16H16ClN3

- Molecular Weight : 285.77 g/mol

- CAS Number : 866137-43-1

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with formic acid.

- Introduction of 3-Chlorobenzyl Group : Nucleophilic substitution with 3-chlorobenzyl chloride.

- N-Ethylation : Reaction with ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the 3-chlorobenzyl group may enhance these activities by increasing lipophilicity and facilitating membrane penetration.

Antifungal Properties

Benzimidazole derivatives are known for their antifungal activity against pathogens such as Candida spp. and Aspergillus spp. The specific compound's efficacy in these areas remains to be fully elucidated but is hypothesized to be promising based on structural analogs.

Antiparasitic Effects

The benzimidazole class is also recognized for its antiparasitic effects, particularly against helminths and protozoa. The mechanism often involves inhibition of cellular processes essential for parasite survival.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes or receptors within biological systems, modulating their activity.

- Binding Affinity : The unique substituents (3-chlorobenzyl and N-ethyl) may enhance binding affinity to specific molecular targets compared to other benzimidazole derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis between 1-(3-chlorobenzyl)-N-ethyl-1H-benzimidazol-2-amine and other benzimidazole derivatives reveals notable differences in biological activity due to structural variations:

| Compound Name | Structure/Characteristics | Biological Activity |

|---|---|---|

| 1-(2-chlorobenzyl)-N-ethyl-1H-benzimidazol-2-amine | Similar structure with a different halogen position | Varies; potential antibacterial |

| 1-(3-chlorobenzyl)-N-methyl-1H-benzimidazol-2-amine | N-methyl instead of N-ethyl | Potentially different pharmacokinetics |

| 1-(3-chlorobenzyl)-N-ethyl-1H-benzimidazol-2-thiol | Contains a thiol group | Possible enhanced reactivity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including analogs of 1-(3-chlorobenzyl)-N-ethyl-1H-benzimidazol-2-amine. For example:

- Antimicrobial Screening : A study reported that similar compounds displayed IC50 values in the low micromolar range against specific bacterial strains (e.g., E. coli).

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at the benzyl position significantly affect antimicrobial potency.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine?

The synthesis typically involves two key steps: (1) formation of the benzimidazole core and (2) N-alkylation.

- Benzimidazole Core : Reacting o-phenylenediamine derivatives with acyl chlorides (e.g., 3-chlorobenzoyl chloride) under acidic conditions (e.g., polyphosphoric acid) promotes cyclization via nucleophilic substitution. High temperatures (e.g., 120–140°C) and protonating agents enhance benzimidazole formation by facilitating the elimination of leaving groups .

- N-Alkylation : The secondary amine group at position 2 of the benzimidazole is alkylated using ethyl halides (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to drive the reaction .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water) is used to isolate the final product, confirmed via melting point analysis and spectroscopic techniques .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm the 3-chlorobenzyl substituent (δ ~4.8–5.2 ppm for benzyl-CH₂, aromatic protons at δ ~7.2–7.5 ppm) and the N-ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzimidazole scaffold .

- IR Spectroscopy : Key stretches include N-H (~3400 cm⁻¹), C=N (~1600 cm⁻¹), and C-Cl (~690 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and reactivity?

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, bond dissociation energies) .

- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) computed via DFT identify nucleophilic/electrophilic sites. For example, the 2-amine group may exhibit nucleophilic character, guiding derivatization strategies .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine models .

Q. What strategies optimize reaction yields for N-alkylation in benzimidazole derivatives?

- Leaving Group Efficacy : Use alkyl halides with strong leaving groups (e.g., ethyl iodide vs. ethyl chloride) to enhance electrophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states and improve reagent solubility .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation under mild conditions .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected for single crystals grown via vapor diffusion (e.g., ethanol/water) .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen-bonding networks (e.g., N-H⋯N interactions) stabilize the crystal lattice .

- Validation : Check R-factors (R₁ < 0.05) and residual electron density maps to confirm accuracy .

Q. What in vitro assays evaluate the compound’s pharmacological potential?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Receptor Binding : Radioligand displacement assays (e.g., histamine H₁ receptor) quantify affinity (IC₅₀) in cell membranes .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices .

Methodological Considerations

Q. How to address discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 1-(3-chlorobenzyl)-1H-benzimidazole derivatives) .

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by conformational exchange .

Q. What computational tools model intermolecular interactions for drug design?

- Molecular Docking : AutoDock Vina predicts binding poses with target proteins (e.g., histamine receptors) using force fields (e.g., AMBER) .

- MD Simulations : GROMACS simulates ligand-receptor stability over time (e.g., 100 ns trajectories) to evaluate binding free energies (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.